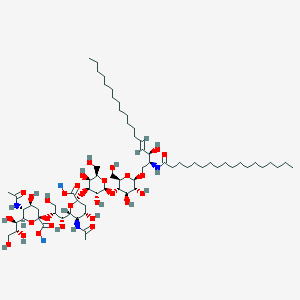
THP-PEG12-alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
THP-PEG12-alcohol, also known as 35-(Tetrahydro-2H-pyran-2-yloxy)-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-ol, is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a heterobifunctional PEG linker that contains a tetrahydropyranyl (THP) group. This compound is primarily used in the development of antibody-drug conjugates (ADCs) and other bioconjugation applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of THP-PEG12-alcohol involves the reaction of polyethylene glycol with tetrahydropyran. The general synthetic route includes the protection of the hydroxyl group of polyethylene glycol with tetrahydropyran under acidic conditions. The reaction typically uses an acid catalyst such as p-toluenesulfonic acid or bismuth triflate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
THP-PEG12-alcohol undergoes various chemical reactions, including:
Oxidation: The THP group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The THP group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic catalysts are used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
THP-PEG12-alcohol has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Medicine: Utilized in the formulation of PEGylated drugs to improve their solubility and stability.
Industry: Applied in the production of various bioconjugates and polymers
Mécanisme D'action
The mechanism of action of THP-PEG12-alcohol involves its role as a linker in bioconjugation. The THP group serves as a protecting group for the hydroxyl functionality, allowing for selective reactions at other sites. The PEG spacer increases the water solubility and biocompatibility of the conjugated molecules. This compound is particularly useful in the development of antibody-drug conjugates, where it facilitates the attachment of drugs to antibodies .
Comparaison Avec Des Composés Similaires
THP-PEG12-alcohol is unique due to its combination of a THP protecting group and a PEG spacer. Similar compounds include:
THP-PEG4-alcohol: A shorter PEG linker with similar properties.
THP-PEG8-alcohol: An intermediate-length PEG linker.
THP-PEG16-alcohol: A longer PEG linker with increased solubility and flexibility .
These compounds share similar chemical properties but differ in the length of the PEG spacer, which affects their solubility, flexibility, and application in bioconjugation.
Propriétés
Formule moléculaire |
C29H58O14 |
|---|---|
Poids moléculaire |
630.8 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C29H58O14/c30-4-6-31-7-8-32-9-10-33-11-12-34-13-14-35-15-16-36-17-18-37-19-20-38-21-22-39-23-24-40-25-26-41-27-28-43-29-3-1-2-5-42-29/h29-30H,1-28H2 |
Clé InChI |
PZVBIUQCJNXGHC-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-2-[4-(dimethylamino)benzoyl]-3,4-dihydro-1H-isoquinoline-6-carboxamide](/img/structure/B15144584.png)
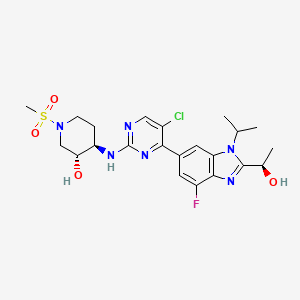
![5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one](/img/structure/B15144598.png)
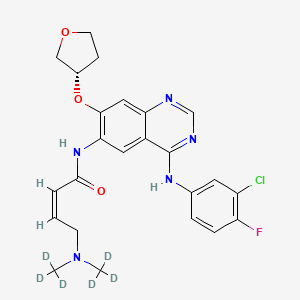
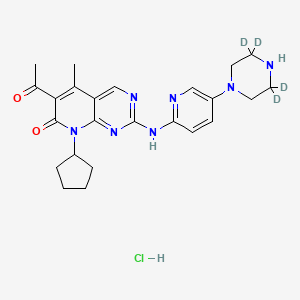
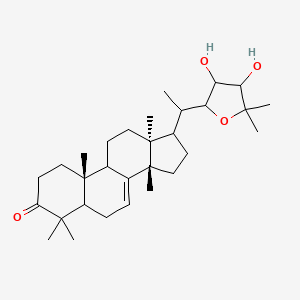
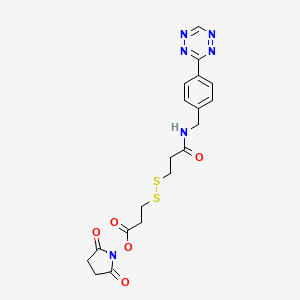
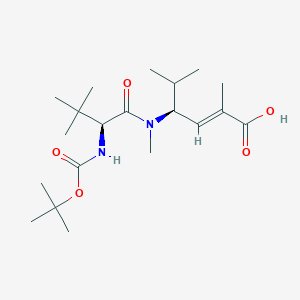
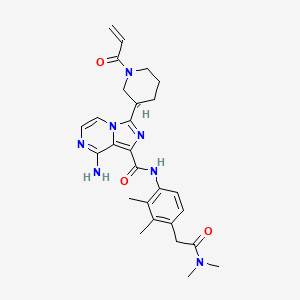
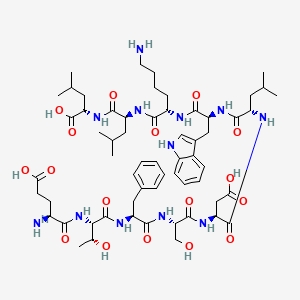
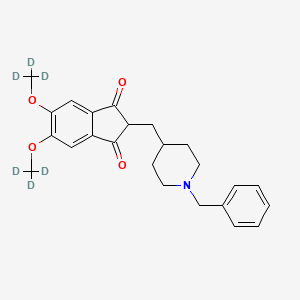
![oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B15144652.png)

